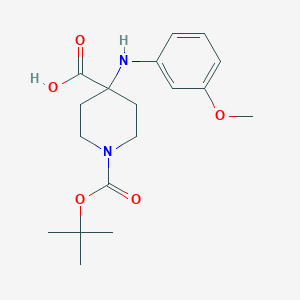
1-(Tert-butoxycarbonyl)-4-((3-methoxyphenyl)amino)piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tert-butoxycarbonyl)-4-((3-methoxyphenyl)amino)piperidine-4-carboxylic acid (Boc-4-amino-3-methoxyphenyl piperidine-4-carboxylic acid) is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a member of the piperidine family of compounds, which are known for their diverse range of biological activities.
Wissenschaftliche Forschungsanwendungen
Mixed Ligand Complexes Synthesis
This compound is utilized in the synthesis of mixed ligand fac-tricarbonyl complexes involving metals such as rhenium and technetium. The process highlights its application in labeling bioactive molecules containing donor sites, which can significantly influence the physico-chemical properties of conjugates. This approach is particularly relevant in the field of radiochemistry for developing diagnostic and therapeutic agents (Mundwiler et al., 2004).
Asymmetric Synthesis of Piperidine Derivatives
The compound is also integral in the asymmetric synthesis of piperidine derivatives, such as trans-2,3- and trans-3,4-piperidinedicarboxylic acid derivatives. These syntheses are crucial for producing enantiomerically pure compounds, which have significant implications in medicinal chemistry and drug development due to their potential biological activities (Xue et al., 2002).
Palladium-catalyzed CH Functionalization
Research has explored its role in palladium-catalyzed C-H functionalization to synthesize oxindole derivatives. This method underscores the compound's utility in complex organic syntheses, contributing to the development of pharmacologically relevant structures, including enzyme inhibitors and potential therapeutic agents (Magano et al., 2014).
Reduction of N-alkoxycarbonyl Derivatives
It is involved in the reduction reactions of N-alkoxycarbonyl derivatives of α-iminocarboxylic acids, leading to the formation of products like bicyclic urethanes and oxazolidines. Such chemical transformations are essential for creating novel compounds with potential application in drug design and synthesis (Nurdinov et al., 1993).
Synthesis of Enantiopure Derivatives
The compound serves as a precursor in the synthesis of enantiopure derivatives, such as 4-hydroxypipecolate and 4-hydroxylysine, from a common dioxopiperidinecarboxylate precursor. These enantiopure derivatives are valuable in the development of peptide-based drugs and other bioactive molecules (Marin et al., 2004).
Eigenschaften
IUPAC Name |
4-(3-methoxyanilino)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-17(2,3)25-16(23)20-10-8-18(9-11-20,15(21)22)19-13-6-5-7-14(12-13)24-4/h5-7,12,19H,8-11H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIDPBLOEXDDOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2947886.png)

![2-(4-chlorophenyl)sulfanyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2947891.png)

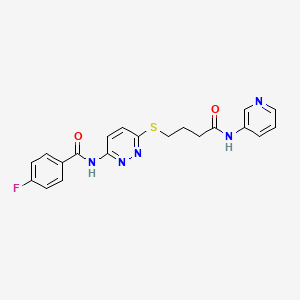


![7-Chloro-1-(3,4-dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2947899.png)

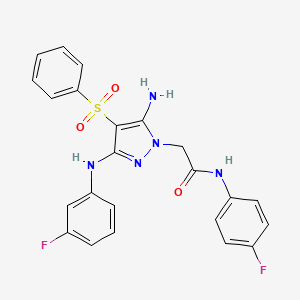
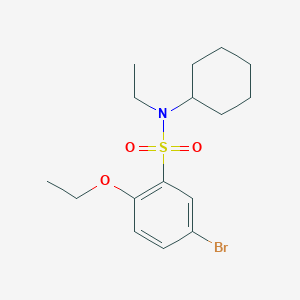
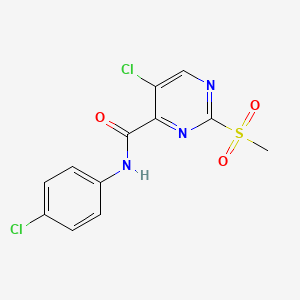

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2947908.png)